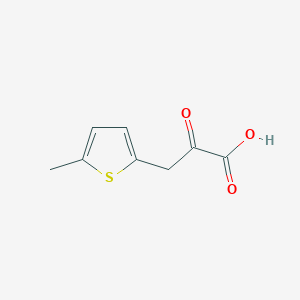
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C10H11N3O2·HCl. It is also known by its IUPAC name, (E)-3-(4-guanidinophenyl)acrylic acid hydrochloride.
Vorbereitungsmethoden
The synthesis of 3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride typically involves the reaction of 4-guanidinobenzaldehyde with malonic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The guanidine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride can be compared with other similar compounds such as:
4-Guanidinobenzoic acid: Similar in structure but lacks the propenoic acid moiety.
3-(4-Aminophenyl)prop-2-enoic acid: Similar but has an amino group instead of a guanidine group.
4-(Carbamimidamido)benzoic acid: Similar but lacks the propenoic acid moiety.
The uniqueness of this compound lies in its combination of the guanidine group and the propenoic acid moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
132769-16-5 |
|---|---|
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
(E)-3-[4-(diaminomethylideneamino)phenyl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-10(12)13-8-4-1-7(2-5-8)3-6-9(14)15;/h1-6H,(H,14,15)(H4,11,12,13);1H/b6-3+; |
InChI-Schlüssel |
CGURGSDSEMVKJW-ZIKNSQGESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N=C(N)N.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


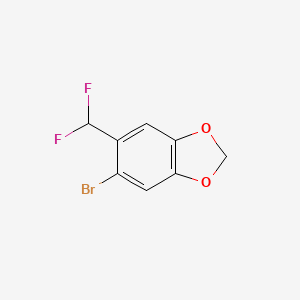
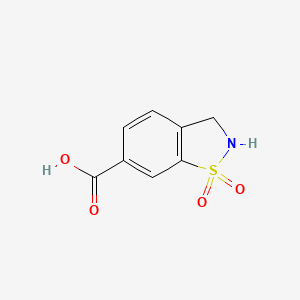
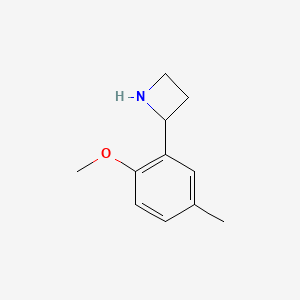

![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

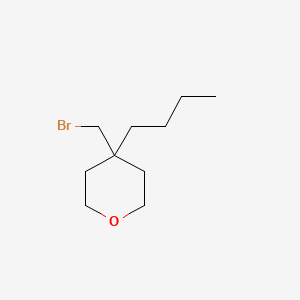
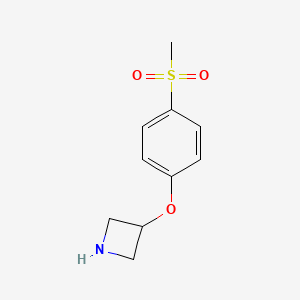
![tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
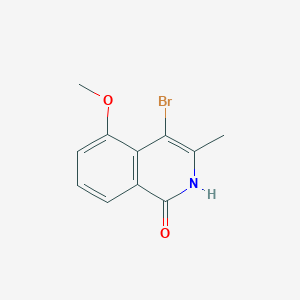
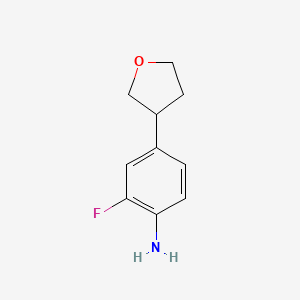
![4-Methyl-3-{2-[(propan-2-yl)amino]propanamido}thiophene-2-carboxylic acid](/img/structure/B13523600.png)
